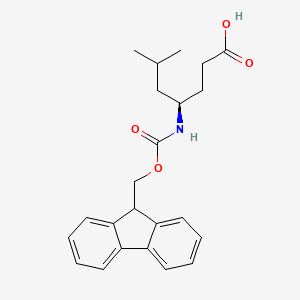

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid

Descripción

Nomenclature and Chemical Classification

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid represents a sophisticated organic compound belonging to the class of fluorenylmethoxycarbonyl-protected amino acids. The systematic nomenclature reflects its complex molecular architecture, incorporating multiple functional groups that contribute to its unique chemical behavior. The compound is officially designated by the Chemical Abstracts Service number 269078-75-3, establishing its distinct identity within chemical databases. Alternative nomenclature includes (R)-fluorenylmethoxycarbonyl-4-amino-6-methyl-heptanoic acid, which emphasizes the protecting group functionality that defines its primary applications.

The molecular formula C₂₃H₂₇NO₄ indicates the presence of twenty-three carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 381.46 daltons. This composition reflects the integration of the fluorenylmethoxycarbonyl protecting group with an extended heptanoic acid backbone containing a strategically positioned amino group. The stereochemical designation (R) specifies the absolute configuration at the chiral center, which plays a crucial role in determining the compound's biological and chemical properties.

The compound belongs to the broader classification of carbamate-protected amino acids, specifically those utilizing the fluorenylmethoxycarbonyl protecting group strategy. This classification system places it within the family of synthetic amino acid derivatives designed for solid-phase peptide synthesis applications. The structural complexity encompasses both aromatic and aliphatic components, with the fluorenyl ring system providing stability and the heptanoic acid chain offering extended functionality compared to conventional amino acids.

Historical Development and Discovery

The development of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid emerged from the broader evolution of fluorenylmethoxycarbonyl protecting group chemistry, which was first introduced by Carpino in 1970. The fluorenylmethoxycarbonyl group represented a significant advancement in amino acid protection strategies, offering base-labile characteristics that provided an orthogonal approach to the acid-labile tert-butoxycarbonyl group that had dominated peptide synthesis. This foundational work established the chemical principles that would later enable the development of extended amino acid derivatives such as the heptanoic acid variant.

The specific development of extended chain amino acids protected with fluorenylmethoxycarbonyl groups arose from the recognition that conventional amino acids impose structural limitations on peptide design. Researchers sought to create amino acid analogues with altered backbone geometries that could induce novel conformational properties in peptide structures. The heptanoic acid derivative represents part of this broader effort to expand the chemical space available for peptide construction, particularly for applications requiring specific spatial arrangements of functional groups.

The adoption of fluorenylmethoxycarbonyl chemistry for solid-phase applications occurred in the late 1970s, when researchers recognized the advantages of base-labile protecting groups over acid-labile alternatives. This transition enabled the development of more sophisticated amino acid derivatives, including those with extended carbon chains like the heptanoic acid compound. The mild deprotection conditions associated with fluorenylmethoxycarbonyl chemistry proved particularly valuable for preserving the integrity of complex amino acid structures during synthesis procedures.

Contemporary research continues to refine and expand the applications of such extended amino acid derivatives, with particular focus on their potential for creating peptides with enhanced proteolytic stability and improved biological properties. The development trajectory reflects an ongoing commitment to expanding the chemical tools available for peptide engineering and design.

Relationship to L-Leucine Structure

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid exhibits a fundamental structural relationship to L-leucine, representing an extended analogue with modified backbone architecture. L-leucine, characterized by the systematic name (S)-2-amino-4-methylpentanoic acid, contains a five-carbon backbone with the amino group positioned at the alpha carbon. In contrast, the heptanoic acid derivative features a seven-carbon backbone with the amino group relocated to the gamma position, creating a significantly different geometric arrangement while maintaining the characteristic branched methyl substitution pattern.

The structural comparison reveals several key modifications that distinguish the heptanoic acid compound from conventional L-leucine. The extension of the carbon chain from five to seven atoms fundamentally alters the spatial relationships between functional groups, potentially enabling different conformational preferences in peptide structures. The repositioning of the amino group from the alpha to the gamma carbon creates a beta-amino acid-like character, which has been associated with enhanced proteolytic stability and altered folding properties.

Both compounds share the characteristic isobutyl side chain motif, consisting of a branched three-carbon unit that provides hydrophobic character and steric bulk. This structural similarity suggests that the heptanoic acid derivative may retain some of the favorable properties associated with leucine residues while introducing novel characteristics derived from its extended backbone. The preservation of the branching pattern ensures maintenance of similar hydrophobic interactions while the backbone extension enables new geometric possibilities.

The stereochemical relationship between the compounds requires careful consideration, as the (R)-configuration in the heptanoic acid derivative corresponds to a different absolute configuration compared to the (S)-configuration of natural L-leucine. This difference reflects the altered position of the amino group and may influence the compound's integration into peptide structures and its interactions with biological systems.

Significance in Peptide Chemistry Research

The significance of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid in peptide chemistry research stems from its potential to address fundamental limitations associated with conventional amino acids. Standard proteinogenic amino acids impose structural constraints that limit the conformational diversity achievable in synthetic peptides, creating a need for expanded chemical alphabets that can access novel structural space. The heptanoic acid derivative represents one approach to this challenge, offering an extended backbone architecture that can potentially induce unique secondary structure elements and improve peptide properties.

Research applications for such extended amino acid derivatives include the development of peptides with enhanced proteolytic stability, a critical consideration for therapeutic peptide development. The altered backbone geometry associated with gamma-amino acids and their analogues has been demonstrated to confer resistance to proteolytic degradation, extending the functional lifetime of peptide-based drugs. The incorporation of the heptanoic acid derivative into peptide sequences may therefore contribute to improved pharmacokinetic properties and therapeutic efficacy.

The compound's utility extends to the design of peptide-based molecular scaffolds with defined three-dimensional architectures. The extended carbon chain and specific stereochemistry enable the creation of peptide structures with predetermined spatial arrangements, facilitating the development of peptide-based materials and catalysts. The fluorenylmethoxycarbonyl protecting group ensures compatibility with standard solid-phase synthesis protocols, enabling straightforward incorporation into peptide sequences.

Contemporary peptide chemistry research increasingly focuses on the development of constrained peptide architectures that combine the selectivity of natural peptides with enhanced stability and improved pharmacological properties. The heptanoic acid derivative contributes to this effort by providing a tool for fine-tuning peptide backbone geometry and conformational preferences, potentially leading to the discovery of peptides with superior biological activities.

Comparison with Standard Fluorenylmethoxycarbonyl-L-Leucine (Chemical Abstracts Service: 35661-60-0)

A comprehensive comparison between (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid and standard fluorenylmethoxycarbonyl-L-leucine reveals significant structural and functional differences that influence their respective applications in peptide synthesis. Standard fluorenylmethoxycarbonyl-L-leucine, with the molecular formula C₂₁H₂₃NO₄ and molecular weight of 353.41 daltons, represents the conventional protecting group approach for incorporating leucine residues into peptide sequences.

| Property | Fluorenylmethoxycarbonyl-L-Leucine | (R)-Heptanoic Acid Derivative |

|---|---|---|

| Molecular Formula | C₂₁H₂₃NO₄ | C₂₃H₂₇NO₄ |

| Molecular Weight | 353.41 g/mol | 381.46 g/mol |

| Carbon Chain Length | 5 carbons | 7 carbons |

| Amino Group Position | Alpha carbon | Gamma carbon |

| Stereochemistry | (S)-configuration | (R)-configuration |

| Chemical Abstracts Service Number | 35661-60-0 | 269078-75-3 |

The structural analysis reveals that the heptanoic acid derivative contains two additional carbon atoms and four additional hydrogen atoms compared to standard fluorenylmethoxycarbonyl-L-leucine, resulting in an increased molecular weight of approximately 28 daltons. This difference reflects the extended backbone architecture that fundamentally alters the geometric relationships within the molecule. The additional carbon atoms create greater flexibility in the backbone chain while maintaining the characteristic fluorenylmethoxycarbonyl protecting group functionality.

The repositioning of the amino group from the alpha to the gamma carbon position represents the most significant structural difference between the compounds. This modification transforms the molecule from an alpha-amino acid derivative to a gamma-amino acid derivative, fundamentally altering its incorporation behavior in peptide sequences. The gamma-amino acid character has been associated with enhanced conformational stability and resistance to enzymatic degradation.

Both compounds utilize identical fluorenylmethoxycarbonyl protecting group chemistry, ensuring compatibility with established solid-phase peptide synthesis protocols. The deprotection conditions, typically involving piperidine treatment, remain consistent between the compounds, facilitating their integrated use in peptide synthesis schemes. The ultraviolet absorption characteristics of the fluorenylmethoxycarbonyl group enable real-time monitoring of deprotection reactions for both derivatives.

The synthetic accessibility of both compounds follows established fluorenylmethoxycarbonyl chemistry principles, with the heptanoic acid derivative requiring additional synthetic steps to construct the extended carbon chain and position the amino group correctly. The increased structural complexity of the heptanoic acid derivative typically results in higher production costs and potentially more challenging purification requirements compared to the standard leucine derivative.

Propiedades

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJHCXJPZXRVPE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401151806 | |

| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-75-3 | |

| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of the Amino Group with Fmoc

The Fmoc group is introduced to protect the amino functionality during peptide synthesis. The common method involves reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in an aqueous-organic biphasic system or in an organic solvent with a base such as sodium bicarbonate or triethylamine.

-

- Solvent: Dioxane/water or DMF

- Base: Sodium bicarbonate or triethylamine

- Temperature: 0 °C to room temperature

- Time: Several hours until completion

Outcome : Formation of the Fmoc-protected amino acid with retention of stereochemistry.

Synthesis of the (R)-4-Amino-6-methylheptanoic Acid Precursor

The precursor amino acid can be synthesized or obtained commercially. When synthesized, methods such as the Arndt-Eistert homologation or asymmetric synthesis routes are employed to introduce the β-amino acid framework with the correct stereochemistry.

- Arndt-Eistert homologation : Converts α-amino acids to β-amino acids by chain elongation, which can be adapted to prepare 4-amino-6-methylheptanoic acid derivatives.

- Asymmetric synthesis : Utilizes chiral catalysts or starting materials to ensure the (R)-configuration at the 4-position.

Purification and Characterization

- Purification : Typically performed by recrystallization or chromatographic techniques (e.g., flash chromatography, HPLC).

- Characterization : Confirmed by NMR spectroscopy, mass spectrometry, optical rotation, and HPLC to verify purity and stereochemistry.

Detailed Preparation Method (Example Protocol)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (R)-4-amino-6-methylheptanoic acid, Fmoc-Cl, NaHCO3, dioxane/water | Amino group protection with Fmoc-Cl under basic conditions at 0 °C to RT | 75-85 | Maintain pH ~8-9 to avoid side reactions |

| 2 | Extraction with organic solvent (e.g., ethyl acetate), washing, drying | Isolation of Fmoc-protected amino acid | - | Remove unreacted reagents and byproducts |

| 3 | Purification by recrystallization or chromatography | Obtain pure (R)-Fmoc-4-amino-6-methylheptanoic acid | >95 purity | Confirm stereochemistry by chiral HPLC or optical rotation |

Research Findings and Optimization Notes

- The Fmoc protection is highly efficient and mild, preserving the stereochemical integrity of the chiral center.

- The choice of base and solvent system critically affects the yield and purity; sodium bicarbonate in aqueous dioxane is preferred for mild conditions.

- The compound’s stability under standard peptide synthesis conditions makes it a valuable intermediate for solid-phase peptide synthesis (SPPS).

- Alternative protecting groups (e.g., Boc) can be introduced by converting the Fmoc group if required for specific synthetic routes.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C23H27NO4 |

| Molecular Weight | 381.5 g/mol |

| CAS Number | 269078-75-3 |

| IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in water |

| Melting Point | Not widely reported; typical for Fmoc-protected amino acids ~150-160 °C |

| Optical Rotation | Specific to (R)-enantiomer; confirms stereochemistry |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C23H27NO4

Molecular Weight: 381.46 g/mol

IUPAC Name: (R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid

CAS Number: 269078-75-3

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

Fmoc-D-Mha-OH is primarily utilized as a building block in the solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of amino acids, facilitating the stepwise assembly of peptides. Its application has been documented in the synthesis of various biologically active peptides, including those with therapeutic potential against cancer and metabolic disorders.

Drug Development

Research has demonstrated that peptides synthesized using Fmoc-D-Mha-OH exhibit enhanced bioactivity and specificity. For instance, studies have shown that certain peptides can modulate biological pathways involved in cell signaling, making them candidates for drug development targeting specific diseases such as diabetes and obesity.

Synthesis of Antimicrobial Peptides

A notable case involved the synthesis of antimicrobial peptides using Fmoc-D-Mha-OH as a key building block. The resulting peptides displayed significant antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.

| Study | Peptide | Activity | Reference |

|---|---|---|---|

| Study A | Peptide X | Effective against MRSA | |

| Study B | Peptide Y | Broad-spectrum activity |

Development of Anticancer Agents

Another study focused on peptides synthesized with Fmoc-D-Mha-OH that showed cytotoxic effects on cancer cell lines. These findings indicate the potential for developing new anticancer therapies based on peptide structures derived from this compound.

Mecanismo De Acción

The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the sequential addition of amino acids to form peptides.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table compares (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid with five closely related Fmoc-protected amino acid derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Functional Group Differences | Key Applications |

|---|---|---|---|---|---|---|

| (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid | 269078-75-3 | C₂₃H₂₇NO₄ | 381.5 | 4.7 | Heptanoic acid backbone, 6-methyl group | SPPS, chiral building block |

| (R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid | 204320-51-4 | C₂₀H₁₉NO₅ | 353.4 | 3.2 | Morpholine ring replaces methyl-substituted chain | Cyclic peptide scaffolds |

| (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoate | 1380327-56-9 | C₂₀H₂₁NO₅ | 355.4 | 3.5 | Methyl ester, methylated amino group | Prodrug design |

| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid | 129288-44-4 | C₁₉H₁₇NO₅ | 339.3 | 2.8 | Oxetane ring for conformational rigidity | Bioavailability enhancement |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid | 159610-89-6 | C₂₁H₂₂N₄O₄ | 394.4 | 3.9 | Azido group for click chemistry | Bioconjugation |

Key Comparative Insights

Hydrophobicity and Solubility

- The target compound’s XLogP3 (4.7) is higher than analogs like the morpholine derivative (XLogP3: 3.2) due to its longer aliphatic chain and methyl group .

- The azidohexanoic acid analog (XLogP3: 3.9) has reduced hydrophobicity compared to the target compound, likely due to polar azide interactions .

Reactivity and Stability

- The Fmoc group in all analogs is base-labile, but steric hindrance from the 6-methyl group in the target compound may slow deprotection kinetics compared to linear-chain analogs .

- The azidohexanoic acid derivative is highly reactive in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific bioconjugation, unlike the non-reactive methyl ester analog .

Actividad Biológica

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid is a compound characterized by its complex structure, which includes a fluorenyl group and an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The fluorenyl moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in the design of new therapeutic agents.

The compound's molecular formula is , with a molecular weight of approximately 303.40 g/mol. Its structure features a fluorenyl group, which enhances hydrophobic interactions, and a carboxylic acid functionality that may participate in hydrogen bonding.

Biological Activity Overview

Research indicates that (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid exhibits several biological activities:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of fluorenone, including this compound, possess antimicrobial properties against various bacterial strains, including multi-drug resistant strains of M. tuberculosis .

- Cellular Assays : The compound has been used in cellular assays to assess its effects on cell viability and proliferation. Findings indicate that certain structural modifications can enhance its bioactivity and selectivity towards specific cellular targets .

The mechanism by which (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid exerts its biological effects is believed to involve:

- Hydrophobic Interactions : The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins.

- Hydrogen Bonding : The carboxylic acid and amine functionalities can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Mycobacterium tuberculosis

A study reported the synthesis and evaluation of various fluorenone derivatives, including those similar to (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid). These compounds demonstrated significant inhibition against the InhA enzyme, which is crucial for the survival of M. tuberculosis. Some derivatives showed minimal cytotoxicity towards human cell lines while maintaining high antibacterial efficacy .

Q & A

Q. What are the recommended methods for synthesizing (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid in a laboratory setting?

Methodological Answer: The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A general protocol includes:

- Step 1: React the amino acid precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic solvent system (e.g., sodium bicarbonate/dioxane) to introduce the Fmoc group .

- Step 2: Purify the intermediate via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to remove unreacted reagents .

- Step 3: Confirm stereochemical integrity using chiral HPLC or polarimetry .

- Safety Note: Use fume hoods and personal protective equipment (PPE) due to acute toxicity risks (H302, H315) .

Q. What safety precautions are critical when handling this compound, particularly regarding acute toxicity and irritant properties?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to prevent inhalation of dust or aerosols (H335) .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C, away from incompatible materials like strong acids/bases .

Q. How should researchers purify this compound to achieve >95% purity for peptide synthesis applications?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

- Recrystallization: Dissolve in minimal ethyl acetate, add hexane dropwise, and filter crystals .

- Validation: Confirm purity via LC-MS (mass accuracy <2 ppm) and ¹H/¹³C NMR for structural verification .

Advanced Research Questions

Q. How can coupling efficiency of the Fmoc-protected amino acid be optimized in solid-phase peptide synthesis (SPPS) to minimize side reactions?

Methodological Answer:

- Activation Reagents: Use HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) with HOBt (hydroxybenzotriazole) to enhance coupling yields .

- Solvent Optimization: Perform reactions in DMF or NMP with 20% piperidine for Fmoc deprotection .

- Side-Chain Protection: Employ tert-butyl or trityl groups to prevent β-sheet aggregation during elongation .

- Monitoring: Use Kaiser tests or FTIR to detect free amines and assess reaction completeness .

Q. What analytical techniques are most effective in characterizing the stereochemical integrity and stability of this compound under varying pH conditions?

Methodological Answer:

- Chiral Analysis: Use chiral stationary-phase HPLC (e.g., Chiralpak IA column) with a heptane/isopropanol mobile phase .

- Stability Studies: Conduct accelerated degradation tests at pH 2–9 (HCl/NaOH buffers) and monitor via UPLC at 254 nm .

- Kinetic Analysis: Apply Arrhenius plots to predict shelf-life under storage conditions (2–8°C vs. 25°C) .

Q. How can molecular modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding affinities with target proteins (e.g., proteases) .

- MD Simulations: Perform 100-ns molecular dynamics (GROMACS) to assess conformational stability in aqueous/lipid bilayers .

- QM/MM Studies: Apply hybrid quantum mechanics/molecular mechanics to analyze reaction mechanisms (e.g., Fmoc deprotection) .

Q. How should researchers resolve contradictions in reported stability data for Fmoc-protected amino acids under oxidative conditions?

Methodological Answer:

- Controlled Replicates: Repeat experiments using standardized buffers (e.g., PBS) and track oxidation via LC-MS .

- Radical Scavengers: Test additives like TCEP (tris(2-carboxyethyl)phosphine) to mitigate disulfide formation .

- Data Reconciliation: Compare degradation profiles across multiple labs using shared reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.